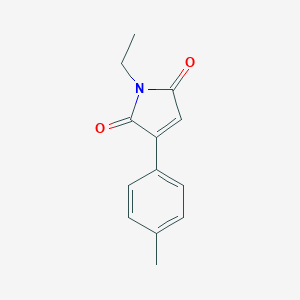
Maleimide, N-ethyl-2-p-tolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Maleimide, N-ethyl-2-p-tolyl- is a chemical compound that has been widely used in scientific research for its unique properties. It is a type of maleimide derivative that has a wide range of applications in biochemistry and molecular biology.
Mechanism of Action
Maleimide, N-ethyl-2-p-tolyl- reacts with free sulfhydryl groups (-SH) of cysteine residues in proteins and peptides through a Michael addition reaction. This reaction results in the formation of a covalent bond between the maleimide group and the thiol group of cysteine. The resulting cross-linked protein or peptide can be analyzed using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
Maleimide, N-ethyl-2-p-tolyl- has been shown to have minimal effects on the biochemical and physiological properties of proteins and peptides. The cross-linking reaction is specific to cysteine residues and does not affect other amino acid residues. However, excessive use of Maleimide, N-ethyl-2-p-tolyl- can lead to non-specific cross-linking and protein aggregation.
Advantages and Limitations for Lab Experiments
Maleimide, N-ethyl-2-p-tolyl- has several advantages for lab experiments. It is a highly specific cross-linking reagent that can be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes. It is also easy to use and does not require any special equipment or expertise. However, excessive use of Maleimide, N-ethyl-2-p-tolyl- can lead to non-specific cross-linking and protein aggregation, which can affect the accuracy of the results.
Future Directions
There are several future directions for the use of Maleimide, N-ethyl-2-p-tolyl- in scientific research. One direction is the development of new cross-linking reagents with improved specificity and efficiency. Another direction is the application of Maleimide, N-ethyl-2-p-tolyl- in the study of protein-protein interactions in living cells. This can be achieved by incorporating Maleimide, N-ethyl-2-p-tolyl- into genetically encoded tags that can be expressed in living cells. Finally, the use of Maleimide, N-ethyl-2-p-tolyl- in the study of protein conformational changes in disease states, such as Alzheimer's disease, can provide valuable insights into the molecular mechanisms of these diseases.
Synthesis Methods
Maleimide, N-ethyl-2-p-tolyl- is synthesized by reacting N-ethylmaleimide with p-toluidine in the presence of a catalyst. This reaction results in the formation of a yellow crystalline solid that is highly soluble in organic solvents. The purity of the product can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
Maleimide, N-ethyl-2-p-tolyl- has been widely used in scientific research as a cross-linking reagent for proteins and peptides. It reacts with free sulfhydryl groups (-SH) of cysteine residues in proteins and peptides, resulting in the formation of a covalent bond. This cross-linking reaction can be used to study protein-protein interactions, protein-ligand interactions, and protein conformational changes.
Properties
| 15093-84-2 | |
Molecular Formula |
C13H13NO2 |
Molecular Weight |
215.25 g/mol |
IUPAC Name |
1-ethyl-3-(4-methylphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C13H13NO2/c1-3-14-12(15)8-11(13(14)16)10-6-4-9(2)5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
ZRYPHXKWUAZUCC-UHFFFAOYSA-N |
SMILES |
CCN1C(=O)C=C(C1=O)C2=CC=C(C=C2)C |
Canonical SMILES |
CCN1C(=O)C=C(C1=O)C2=CC=C(C=C2)C |
synonyms |
1-ethyl-3-(4-methylphenyl)pyrrole-2,5-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


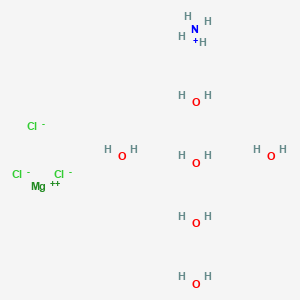

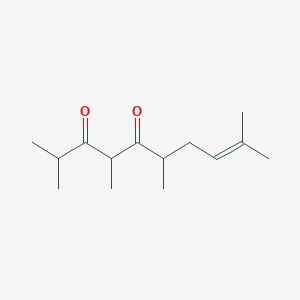

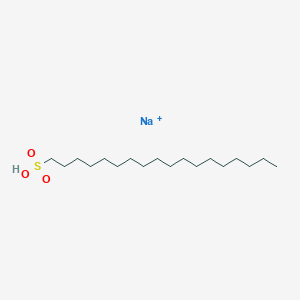

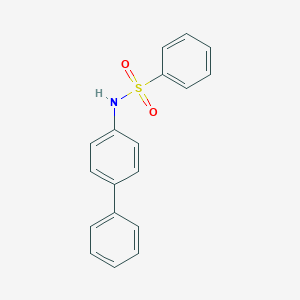


![2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl myristate](/img/structure/B78289.png)




